molecular formula C24H22FN5O2 B612216 AS1940477

AS1940477

Número de catálogo: B612216
Peso molecular: 431.5 g/mol
Clave InChI: LYHNSWOZRDSWLX-MRXNPFEDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

AS1940477 es un fármaco de molécula pequeña que funciona como un potente inhibidor de la proteína quinasa 38 activada por mitógeno (MAPK). Este compuesto ha mostrado un potencial significativo en el tratamiento de enfermedades inflamatorias crónicas debido a su capacidad para inhibir la producción de citocinas proinflamatorias .

Aplicaciones Científicas De Investigación

Antitumor Activity

Research has shown that pyrazolo[1,5-a]pyrimidine derivatives possess significant anticancer properties. The compound has been highlighted for its potential as an antitumor scaffold due to its ability to inhibit specific kinases involved in cancer progression. For instance, studies have indicated that derivatives of this compound can inhibit p38 MAP kinase activity, which is crucial in inflammatory responses and cancer cell proliferation .

Enzymatic Inhibition

The compound also demonstrates promising activity as an inhibitor of various enzymes. Notably, it has been investigated for its inhibitory effects on tumor necrosis factor-alpha (TNFα) and interleukin 17 (IL-17), both of which are pivotal in inflammatory diseases and autoimmune disorders . The structure allows for interactions with enzyme active sites, enhancing its efficacy as a therapeutic agent.

Material Science Applications

The unique photophysical properties of pyrazolo[1,5-a]pyrimidine derivatives have led to their exploration in material science. These compounds can serve as fluorophores and are being studied for applications in optoelectronic devices. Their ability to form crystals with distinct conformational properties opens avenues for developing new materials with tailored functionalities .

Case Studies

  • Anticancer Drug Development : A study focused on a series of pyrazolo[1,5-a]pyrimidine derivatives demonstrated that modifications to the core structure could enhance anticancer activity significantly. The compound was tested against various cancer cell lines showing IC50 values in the low micromolar range .
  • Inflammatory Disease Treatment : In vitro studies revealed that certain derivatives effectively reduced TNFα production in LPS-treated macrophages, indicating their potential as anti-inflammatory agents . These findings suggest a pathway for developing new treatments for rheumatoid arthritis and other inflammatory conditions.
  • Fluorescent Material Development : Researchers have synthesized variants of the compound that exhibit strong fluorescence properties suitable for use in bioimaging applications. The ability to modify the peripheral groups allows for tuning the photophysical properties to meet specific application needs .

Mecanismo De Acción

AS1940477 ejerce sus efectos inhibiendo la vía de la proteína quinasa 38 activada por mitógeno. Esta vía juega un papel crucial en la respuesta inflamatoria al regular la producción de citocinas y mediadores inflamatorios . Al inhibir esta vía, this compound reduce eficazmente la inflamación y los síntomas asociados.

Análisis Bioquímico

Biochemical Properties

This compound interacts with the p38α and p38β isoforms of the mitogen-activated protein kinase (MAPK) pathway . It inhibits the enzymatic activity of these isoforms, but does not affect other protein kinases, including p38γ and δ isoforms . This selectivity of this compound in the intracellular signaling pathway has been confirmed .

Cellular Effects

This compound has been shown to inhibit the production of proinflammatory cytokines, including TNFα, IL-1β, and IL-6, in human peripheral blood mononuclear cells . It also inhibits TNFα- and IL-1β-induced production of IL-6, PGE2, and MMP-3 in human synovial stromal cells .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of the enzymatic activity of p38α and p38β isoforms . This inhibition results in the suppression of the production of proinflammatory cytokines and mediators, thereby exerting its anti-inflammatory effects .

Temporal Effects in Laboratory Settings

This compound has been found to effectively inhibit TNFα production induced by lipopolysaccharide (LPS) in rats, with an anti-inflammatory effect lasting for 20 hours after oral administration .

Dosage Effects in Animal Models

In animal models, this compound has been shown to inhibit TNFα production induced by systemically administered LPS at less than 0.1mg/kg, with an effective dose (ED50) of 0.053 mg/kg .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not clearly defined in the available literature. Given its role as a p38 MAPK inhibitor, it likely interacts with enzymes and cofactors within this pathway .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not explicitly detailed in the available literature. Given its biochemical properties and cellular effects, it is likely that it is transported and distributed in a manner consistent with other p38 MAPK inhibitors .

Subcellular Localization

The subcellular localization of this compound is not explicitly detailed in the available literature. Given its role as a p38 MAPK inhibitor, it is likely that it localizes to the same subcellular compartments as the p38 MAPK pathway components .

Métodos De Preparación

Comparación Con Compuestos Similares

Actividad Biológica

The compound (R)-6-(2-(4-Fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)-2-(o-tolyl)pyridazin-3(2H)-one, with the CAS number 928344-12-1, belongs to a class of bioactive small molecules known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications based on recent research findings.

Molecular Characteristics

  • Molecular Formula : C24H22FN5O2
  • Molecular Weight : 431.5 g/mol
  • Chemical Structure : The compound features a complex structure that includes a pyridazinone core and a tetrahydropyrazolo-pyrimidine moiety, which contribute to its biological properties.

Biological Activities

Research has indicated that derivatives of pyridazinones exhibit a wide range of biological activities. The specific compound under review has shown promise in several areas:

Anticancer Activity

Recent studies have demonstrated that pyridazinone derivatives can inhibit the proliferation of various cancer cell lines. For instance, a study focused on new 3(2H)-pyridazinones showed significant anti-proliferative effects against the HCT116 colon carcinoma cell line. The mechanism of action involved inducing apoptosis and inhibiting cell migration .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes associated with disease pathways:

  • Cyclooxygenase-2 (COX-2) : Certain pyridazinone derivatives have been identified as selective COX-2 inhibitors, which are relevant in the treatment of inflammatory diseases .
  • p38 MAP Kinase Inhibition : Compounds similar to the one under review have shown inhibitory activity against p38 MAP kinase, an enzyme involved in inflammatory responses and cancer progression .

Antimicrobial Properties

Pyridazinone derivatives have also been explored for their antimicrobial activities. Some studies indicate that these compounds can exhibit significant effects against various bacterial strains, suggesting potential applications in treating infections .

Case Studies and Research Findings

StudyCompoundActivityFindings
New 3(2H)-pyridazinonesAnticancerInhibited HCT116 cell proliferation; induced apoptosis
Pyridazinone derivativesCOX-2 inhibitionSelective inhibition; effective in reducing inflammation
Pyrazolo[1,5-a]pyrimidine derivativesEnzyme inhibitionPotent against p38 MAP kinase; potential anti-inflammatory applications

Propiedades

IUPAC Name

6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN5O2/c1-15-4-2-3-5-20(15)30-21(32)11-10-19(27-30)22-23(17-6-8-18(25)9-7-17)28-29-13-16(14-31)12-26-24(22)29/h2-11,16,26,31H,12-14H2,1H3/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYHNSWOZRDSWLX-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C=CC(=N2)C3=C4NCC(CN4N=C3C5=CC=C(C=C5)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N2C(=O)C=CC(=N2)C3=C4NC[C@H](CN4N=C3C5=CC=C(C=C5)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-6-(2-(4-Fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)-2-(o-tolyl)pyridazin-3(2H)-one
Reactant of Route 2
(R)-6-(2-(4-Fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)-2-(o-tolyl)pyridazin-3(2H)-one
Reactant of Route 3
(R)-6-(2-(4-Fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)-2-(o-tolyl)pyridazin-3(2H)-one
Reactant of Route 4
(R)-6-(2-(4-Fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)-2-(o-tolyl)pyridazin-3(2H)-one
Reactant of Route 5
(R)-6-(2-(4-Fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)-2-(o-tolyl)pyridazin-3(2H)-one
Reactant of Route 6
(R)-6-(2-(4-Fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)-2-(o-tolyl)pyridazin-3(2H)-one
Customer
Q & A

Q1: What makes (R)-6-(2-(4-Fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)-2-(o-tolyl)pyridazin-3(2H)-one (AS1940477) a promising compound for the treatment of autoimmune diseases?

A1: this compound is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). [] p38 MAPK plays a crucial role in the production of pro-inflammatory cytokines like TNFα, IL-1β, and IL-6, which are key drivers of inflammation in autoimmune diseases. [] By inhibiting p38 MAPK, this compound effectively blocks the production of these cytokines, offering a potential therapeutic approach to modulate the inflammatory response in autoimmune diseases. []

Q2: How does the structure of this compound contribute to its improved pharmacokinetic profile compared to earlier compounds?

A2: Initial attempts to develop p38 MAPK inhibitors faced challenges with poor oral bioavailability. [] Researchers discovered that modifying the earlier lead compound (2a) by blocking metabolism at the amine's methyl group and incorporating a tetrahydropyrimidine core significantly improved the pharmacokinetic profile. [] This structural optimization led to the development of this compound, which demonstrated enhanced cellular activity and favorable pharmacokinetics, including good oral bioavailability. [] You can find more details about this research in the paper published by Sematic Scholar:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.